molecular formula C25H43NaO6S B1662114 Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate CAS No. 1000403-03-1

Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate

Cat. No.: B1662114
CAS No.: 1000403-03-1
M. Wt: 494.7 g/mol
InChI Key: TXIWHUPIUUZFFK-PMWRKVJASA-M
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Description

INT-767 is a semisynthetic bile acid derivative known for its dual agonistic activity on farnesoid X receptor and Takeda G protein-coupled receptor 5. This compound has shown significant potential in the treatment of non-alcoholic steatohepatitis and other liver disorders by promoting visceral adipose brown lipogenesis and enhancing mitochondrial function .

Chemical Reactions Analysis

Biological Activity

Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate is a complex organic compound with significant potential in medicinal chemistry due to its unique steroid-like structure and the presence of a sulfate group. This article explores the biological activity of this compound based on its structural components and available research findings.

Structural Characteristics

The compound features a steroid backbone with multiple stereocenters and a sulfate moiety attached to a butyl chain. The intricate structure suggests various biological interactions and pharmacological properties.

Key Structural Features

FeatureDescription
Molecular Formula C25H43NaO6S
Steroid Backbone Contains multiple stereocenters
Functional Groups Sulfate and hydroxyl groups

Pharmacological Properties

Compounds with steroid-like structures often exhibit significant pharmacological properties. The biological activity of sodium;[(3R)-3-[(3R,...] sulfate may include:

  • Hormonal Modulation : Similar compounds have been shown to influence hormonal pathways.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory conditions due to structural similarities with corticosteroids.
  • Reproductive Health Regulation : May play a role in reproductive health akin to estrogen derivatives.

Interaction Studies

Understanding how this compound behaves in biological systems is crucial. Interaction studies can reveal its affinity for various receptors and enzymes.

Potential Areas of Focus

  • Binding affinity studies with hormone receptors
  • Inhibition of specific enzymes related to metabolic pathways
  • Assessment of anti-inflammatory activity through cytokine modulation

Case Studies and Literature Review

  • Hormonal Activity : Research indicates that compounds similar to sodium;[(3R)-3-[(3R,...] sulfate can modulate hormone levels effectively. For instance, testosterone sulfate and estradiol sulfate have demonstrated significant hormonal effects in clinical settings.
  • Anti-inflammatory Mechanisms : Studies have shown that steroid-like compounds can reduce inflammation markers in vitro. Dexamethasone is a well-known corticosteroid that exhibits similar properties and could serve as a comparative reference.
  • Metabolic Pathways : Investigations into sodium-dependent bile acid transporters suggest that sodium;[(3R)-3-[(3R,...] sulfate might influence metabolic pathways by interacting with these transporters .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Sodium;[(3R)...]Steroid-like structure + sulfatePotential hormonal modulation
Testosterone SulfateSteroid + sulfateHormonal effects
DexamethasoneCorticosteroidAnti-inflammatory
Estradiol SulfateEstrogen derivative + sulfateReproductive health regulation

Properties

IUPAC Name

sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIWHUPIUUZFFK-PMWRKVJASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCOS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCOS(=O)(=O)[O-])C)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Reactant of Route 2
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Reactant of Route 3
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Reactant of Route 4
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Reactant of Route 5
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate
Reactant of Route 6
Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate

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